![molecular formula C5H9ClO B073853 3-(2-Chloroethoxy)prop-1-ene CAS No. 1462-39-1](/img/structure/B73853.png)
3-(2-Chloroethoxy)prop-1-ene
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Overview
Description
“3-(2-Chloroethoxy)prop-1-ene” is a chemical compound with the molecular formula C5H9ClO and a molecular weight of 120.57700 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
While specific synthesis methods for “3-(2-Chloroethoxy)prop-1-ene” were not found, a related compound, 3-chloro-2-methyl-1-propene, has been studied. The reaction of halogen-substituted benzaldehydes with 3-(1-chloroethoxy)prop-1-yne leads to the formation of unsaturated ethers derived from 2-hydroxyoxirane .
Molecular Structure Analysis
The molecular structure of “3-(2-Chloroethoxy)prop-1-ene” consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Further details about its structure were not found in the search results.
Scientific Research Applications
Synthesis of Unsaturated Ethers
3-(2-Chloroethoxy)prop-1-ene: is used in the synthesis of unsaturated ethers derived from 2-hydroxyoxirane. The reaction of halo-substituted benzaldehydes with this compound forms unsaturated 2-hydroxyoxirane ethers, which are valuable intermediates in organic synthesis .
Formation of 1,3-Dioxolanes
The compound also plays a role in the formation of substituted 1,3-dioxolanes when reacted with acetone in the presence of BF3·Et2O. These dioxolanes have potential applications in medicinal chemistry due to their reactivity and structural significance .
Organic Synthesis Building Blocks
Due to the high reactivity of the triple bond and the oxirane ring in 3-(2-Chloroethoxy)prop-1-ene , it serves as a building block in various fields of organic synthesis. It can be used to create complex molecules for pharmaceuticals and materials science .
Infrared Spectroscopy Studies
The compound’s unique IR spectrum makes it suitable for spectroscopy studies. The characteristic bands in its IR spectrum provide valuable information for the identification and analysis of similar organic compounds .
Research in Propargyl Ethers
3-(2-Chloroethoxy)prop-1-ene: is involved in the synthesis of propargyl ethers by reacting with carbonyl compounds and α-halo ethers. This reaction is significant for the study of propargyl ethers in research and development .
Halogen-Substituted Compound Reactions
It is used to study the reactions of halogen-substituted compounds, particularly benzaldehydes, which are important in the development of new synthetic methodologies .
Epoxide Ring Reactions
The epoxide ring in 3-(2-Chloroethoxy)prop-1-ene is highly reactive, making it a key subject in the study of epoxide ring-opening reactions, which are crucial in the synthesis of various organic compounds .
Chemical Education
Lastly, due to its reactivity and the variety of reactions it undergoes, 3-(2-Chloroethoxy)prop-1-ene can be used as an educational tool in chemical education to demonstrate different organic reactions and synthesis techniques .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to 3-(prop-2-ene-1-sulfinyl)-propene-1-thiol, which targets glutathione reductase, a mitochondrial enzyme in humans .
Mode of Action
It’s known that similar compounds can react with carbonyl compounds in the presence of fine zinc shavings and a catalytic amount of hgcl2 to form α-glycol monoallyl ethers .
Biochemical Pathways
It’s known that similar compounds can participate in reactions involving carbonyl compounds .
Result of Action
It’s known that similar compounds can form α-glycol monoallyl ethers when reacted with carbonyl compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloroethoxy)prop-1-ene. For instance, carrying out reactions in an inert atmosphere can prevent hydrolysis of the initial α-halo ether, which readily decomposes on exposure to moist air .
properties
IUPAC Name |
3-(2-chloroethoxy)prop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNYRERWHNMQFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403541 |
Source
|
Record name | 3-(2-chloroethoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethoxy)prop-1-ene | |
CAS RN |
1462-39-1 |
Source
|
Record name | 3-(2-chloroethoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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